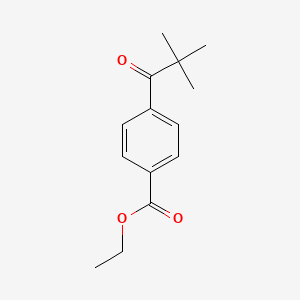

Ethyl-4-Pivaloylbenzoat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as benzocaine, involves the reduction and esterification of p-nitrobenzoic acid in one-step continuous flow systems . This process optimizes the reaction time and sequences, adding relevance and technology to the process as a whole . Another approach involves the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction .

Chemical Reactions Analysis

The chemical reactions involving similar compounds like benzocaine have been studied extensively . The methodologies for obtaining these molecules have already been elucidated and published in the literature . The application of traditional reactions in refined systems, such as continuous flow, are a technological bottleneck that allows approaches aimed at the optimization of productivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, some target compounds had high lipid solubility (log P ranged from 1.57 to 3.73) and were easily absorbed .

Wissenschaftliche Forschungsanwendungen

Elektrooptische Anwendungen

Ethyl-4-Pivaloylbenzoat ähnelt strukturell Ethyl-4-Aminobenzoat, das aufgrund seines Potenzials in elektrooptischen Anwendungen untersucht wurde . Das Wachstum eines großvolumigen Ethyl-4-Aminobenzoat-Kristalls wurde berichtet, und es wurde festgestellt, dass es ein potenzieller Kandidat für elektrooptische Anwendungen ist .

Materialsynthese

this compound kann bei der Materialsynthese verwendet werden. Seine faszinierenden Eigenschaften können für die Entwicklung neuer Materialien von Vorteil sein.

Katalyse

Die Verbindung kann auch in der Katalyse eingesetzt werden. Seine einzigartige Struktur und seine Eigenschaften können die Effizienz bestimmter katalytischer Reaktionen verbessern.

Arzneimittelentwicklung

this compound weist Eigenschaften auf, die für die Arzneimittelentwicklung von Vorteil sein können. Es kann möglicherweise als Baustein bei der Synthese neuer pharmazeutischer Verbindungen verwendet werden.

Abbau von UV-Filtern

Es wurden Untersuchungen zum Abbau des UV-Filters Ethyl-4-Aminobenzoat (Et-PABA) unter Verwendung eines UV-aktivierten Persulfatoxidationsprozesses durchgeführt . Dies deutet darauf hin, dass this compound aufgrund seiner strukturellen Ähnlichkeit mit Et-PABA möglicherweise in ähnlichen Studien verwendet werden könnte .

Wasseraufbereitung

Das UV/PDS-Oxidationverfahren hat breite Anwendungsmöglichkeiten in der Wasseraufbereitung . This compound könnte möglicherweise in Studien verwendet werden, die die Entfernung bestimmter Schadstoffe aus dem Wasser untersuchen .

Zukünftige Richtungen

The pursuit of new UV filters through research is crucial in advancing sunscreen technology and ensuring the availability of effective and safe options for sun protection . Researchers and manufacturers are actively working on developing new UV filters with improved photostability and reduced environmental impact .

Wirkmechanismus

Target of Action

Ethyl 4-pivaloylbenzoate, like other benzoate compounds, is primarily designed to act as a local anesthetic . The primary targets of this compound are the nerve endings and nerve trunks . These compounds bind to specific parts of the sodium ion (Na+) channel on the nerve membrane .

Mode of Action

The mode of action of Ethyl 4-pivaloylbenzoate involves its interaction with the sodium ion (Na+) channels on the nerve membrane . By binding to these channels, the compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel . This action blocks the conduction of nerve impulses, reducing the excitability of the membrane without affecting the resting potential .

Biochemical Pathways

It is known that local anesthetics like this compound work by blocking nerve conduction, leading to a loss of local sensation . This makes them useful for local surgery and treatment .

Pharmacokinetics

Local anesthetics are generally characterized by their ability to remain localized in the area of application, providing long-term pain relief . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the conditions of the gastrointestinal tract .

Result of Action

The primary result of Ethyl 4-pivaloylbenzoate’s action is the induction of local anesthesia . By blocking nerve conduction, it causes a loss of local sensation without affecting consciousness . This makes it useful for procedures requiring local anesthesia, such as minor surgical operations, dental procedures, and treatments in ophthalmology and gynecology .

Biochemische Analyse

Biochemical Properties

Ethyl 4-pivaloylbenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sodium ion channels, affecting their function and thereby influencing nerve impulse conduction This interaction is crucial for its potential use as a local anesthetic

Cellular Effects

Ethyl 4-pivaloylbenzoate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of sodium ion channels in nerve cells, leading to changes in nerve impulse conduction This effect is particularly relevant in the context of its potential use as a local anesthetic

Molecular Mechanism

The molecular mechanism of action of Ethyl 4-pivaloylbenzoate involves its interaction with specific biomolecules. It binds to sodium ion channels, inhibiting their function and thereby blocking nerve impulse conduction This inhibition is achieved through the binding of Ethyl 4-pivaloylbenzoate to specific sites on the sodium ion channels, preventing the passage of sodium ions through the channel

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 4-pivaloylbenzoate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 4-pivaloylbenzoate is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a reduction in its efficacy

Dosage Effects in Animal Models

The effects of Ethyl 4-pivaloylbenzoate vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can effectively block nerve impulse conduction . At higher doses, Ethyl 4-pivaloylbenzoate may exhibit toxic or adverse effects, such as tissue irritation and potential neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

Ethyl 4-pivaloylbenzoate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it may be metabolized by esterases, which hydrolyze the ester bond, leading to the formation of 4-pivaloylbenzoic acid and ethanol . These metabolites are then further processed by other metabolic pathways, such as the citric acid cycle and alcohol dehydrogenase pathway, respectively .

Transport and Distribution

The transport and distribution of Ethyl 4-pivaloylbenzoate within cells and tissues are mediated by specific transporters and binding proteins. It is likely to be transported across cell membranes by passive diffusion, given its lipophilic nature . Once inside the cell, Ethyl 4-pivaloylbenzoate may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution is crucial for its efficacy and potential therapeutic applications.

Subcellular Localization

Ethyl 4-pivaloylbenzoate is localized within specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with specific biomolecules and its overall biochemical activity.

Eigenschaften

IUPAC Name |

ethyl 4-(2,2-dimethylpropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-5-17-13(16)11-8-6-10(7-9-11)12(15)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIFTPVXUWQHRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90476018 | |

| Record name | ethyl 4-pivaloylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62985-52-8 | |

| Record name | ethyl 4-pivaloylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90476018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1314765.png)

![[4-(Tert-butylsulfanyl)phenyl]methanol](/img/structure/B1314774.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1314784.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate](/img/structure/B1314785.png)

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B1314788.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1314796.png)

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)